(1R,2R)-2-Benzylcyclobutane-1-carboxylic acid
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Overview
Description
“(1R,2R)-2-Benzylcyclobutane-1-carboxylic acid” is a chiral cyclic amino acid. It has a CAS Number of 5387-09-7 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular formula of “this compound” is C12H14O2 . It has a molecular weight of 190.24 . The InChI code for this compound is 1S/C12H14O2/c13-12(14)11-7-6-10(11)8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,13,14)/t10-,11-/m1/s1 .Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . It has a melting point of 76-77 degrees Celsius .Scientific Research Applications
Organic Synthesis and Stereochemistry
Research on cyclobutane derivatives, such as the synthesis of cyclobutane amino acids and their incorporation into peptides, highlights the significance of cyclobutane's stereochemistry in synthetic organic chemistry. For instance, studies on the synthesis of cyclobutane amino acids demonstrate advanced strategies for constructing cyclobutane rings and manipulating their stereochemical configuration. These methodologies are crucial for the development of novel pharmaceuticals and materials with predefined properties (Gauzy et al., 2004) (Izquierdo et al., 2005).
Photocycloaddition Reactions
The photocycloaddition reaction is a pivotal method in the synthesis of cyclobutane derivatives, offering a route to construct complex cyclic structures from simpler precursors. This approach is exemplified in the synthesis of fluorine-18 labeled 1-amino-3-fluorocyclobutane-1-carboxylic acid (FACBC), a potential tracer for positron emission tomography (PET) imaging in tumor delineation (Shoup & Goodman, 1999).
Structural Analysis and Conformation
The structural analysis of cyclobutane derivatives, such as 2-phenylcyclobutanecarboxylic acid, provides insights into the conformational preferences of cyclobutane rings and their substituents. This information is critical for understanding the physical and chemical properties of cyclobutane-containing compounds, influencing their application in drug design and material science (Reisner et al., 1983).
Safety and Hazards
Properties
IUPAC Name |
(1R,2R)-2-benzylcyclobutane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c13-12(14)11-7-6-10(11)8-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2,(H,13,14)/t10-,11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGFKREIBVZFWPT-GHMZBOCLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1CC2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H]1CC2=CC=CC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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